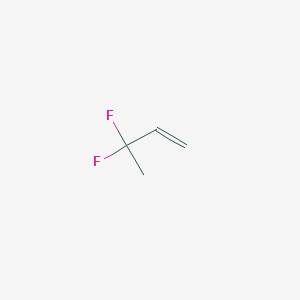

3,3-Difluoro-1-butene

Description

Significance of Vinylic Fluorine in Organic Chemistry and Materials Science

The presence of fluorine atoms attached to a vinylic (C=C double bond) carbon dramatically influences a molecule's properties. Fluorine is the most electronegative element, and its incorporation creates a highly polarized C-F bond, which is the strongest single bond to carbon in organic chemistry. nih.govchinesechemsoc.org This inherent strength often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism. chinesechemsoc.org

The electronic effects of vinylic fluorine atoms are profound. They act as strong inductive electron-withdrawing groups, which can modulate the acidity or basicity of nearby functional groups and alter the reactivity of the double bond itself. acs.org Despite its high electronegativity, fluorine can also act as a weak +M (mesomeric) donor through its lone pairs, a dual electronic nature that contributes to the unique reactivity of fluoroalkenes. beilstein-journals.org This combination of properties has been exploited in the design of enzyme inhibitors and other biologically active molecules. researchgate.net In the realm of materials science, the defined dipole moment and conformational preferences induced by vicinal difluoride moieties are harnessed to create ordered molecular assemblies, a principle applied in the development of novel liquid crystalline materials. oup.comnih.gov

Overview of 3,3-Difluoro-1-butene as a Fundamental Synthon

This compound is a difluorinated alkene that serves as a valuable synthon, or synthetic building block, for introducing the 1,1-difluoroethyl motif into more complex molecules. Its chemical structure features a terminal double bond and a gem-difluorinated carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,3-difluorobut-1-ene nih.gov |

| Molecular Formula | C₄H₆F₂ nih.gov |

| Molecular Weight | 92.09 g/mol nih.gov |

| CAS Number | 373-90-0 lookchem.com |

| Canonical SMILES | CC(C=C)(F)F nih.gov |

| InChIKey | DBHFDRQTJRIKGA-UHFFFAOYSA-N nih.gov |

As a synthon, the reactivity of this compound is characterized by its two primary functional groups. The terminal alkene is susceptible to a variety of addition reactions and can participate in metal-catalyzed cross-coupling processes. The gem-difluoro group is generally stable but can influence the reactivity of the adjacent positions. The gem-difluoroethylene moiety is a key structural unit that can be transformed into other important fluorine-containing groups, such as monofluoroalkenyl, difluoroalkyl, and trifluoromethyl moieties. sioc-journal.cn For instance, derivatives of 1,1-difluoro-1-butene can undergo intramolecular cyclization reactions to generate five-membered ring-fluorinated heterocycles like pyrrolines, furans, and thiophenes, highlighting the utility of this structural class in building complex molecular architectures. orgsyn.org

Historical Development and Contemporary Relevance of Fluoroalkene Chemistry

The field of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound was reported in 1835, and the first halogen exchange reaction to form a C-F bond was described in 1862. nih.gov The development of fluoroalkene chemistry gained significant momentum during and after World War II, driven by the need for new materials with exceptional stability, such as fluoropolymers. nih.govresearchgate.net

Early methods for synthesizing fluoroalkenes were often harsh and lacked selectivity. However, the last few decades have witnessed a surge in the development of sophisticated and milder synthetic methodologies. The contemporary relevance of fluoroalkene chemistry is underscored by the continuous innovation in fluorination and fluoroalkylation reactions. chinesechemsoc.org Modern approaches include palladium-catalyzed C-H functionalization and β-fluoride elimination reactions to produce gem-difluoro olefins from fluorinated diazoalkanes under mild conditions. d-nb.infonih.gov Other notable advancements include nickel-promoted electrochemical cross-couplings and various hydrofluorination strategies for alkynes. sioc-journal.cnorganic-chemistry.orgrsc.org

Table 2: Selected Modern Synthetic Routes to Fluoroalkenes

| Reaction Type | Description | Key Features |

|---|---|---|

| Palladium-Catalyzed C-H Functionalization | A reaction between indole heterocycles and fluorinated diazoalkanes, followed by β-fluoride elimination, yields gem-difluoro olefins. d-nb.infonih.gov | Mild conditions, direct one-step synthesis. d-nb.infonih.gov |

| Nickel-Promoted Electrochemistry | Reductive cross-coupling of trifluoromethyl alkenes with redox-active esters or alkyl halides. sioc-journal.cn | Avoids stoichiometric metal reductants; proceeds under mild conditions. sioc-journal.cn |

| Ramberg-Bäcklund Reaction | Reaction of alkyltriflones to produce gem-difluoroalkenes. orgsyn.org | A classic named reaction adapted for fluoroalkene synthesis. |

| Hypervalent Iodine Reagents | The use of reagents like PhIO in combination with HF sources to achieve difluorination of aromatic olefins. acs.org | Effective for functionalized olefins bearing carbonyl and hydroxyl groups. acs.org |

| Gold-Catalyzed Hydrofluorination | Gold(I) catalysts enable the regioselective and stereoselective hydrofluorination of alkynes to form vinyl fluorides. acs.org | Directed by functional groups to achieve high selectivity. acs.org |

This ongoing evolution of synthetic methods continues to expand the accessibility and application of fluoroalkenes, cementing their importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6F2 |

|---|---|

Molecular Weight |

92.09 g/mol |

IUPAC Name |

3,3-difluorobut-1-ene |

InChI |

InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |

InChI Key |

DBHFDRQTJRIKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(F)F |

Origin of Product |

United States |

Computational and Theoretical Studies on 3,3 Difluoro 1 Butene

Electronic Structure and Bonding Analysis of 3,3-Difluoro-1-butene

The electronic structure of this compound is fundamentally shaped by the interplay between its carbon-carbon double bond and the two highly electronegative fluorine atoms. The molecule consists of a four-carbon chain with a double bond between C1 and C2, and two fluorine atoms attached to C3. This arrangement leads to distinct electronic properties.

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by examining orbital interactions. Key interactions would include hyperconjugation between the C-F σ* antibonding orbitals and adjacent C-C and C-H bonding orbitals. These studies help in understanding the stability and electronic nature of the molecule.

| Bond Type | Hybridization | Polarity Description |

| C1=C2 | sp²-sp² | Relatively nonpolar π-bond, but influenced by the distant CF2 group. |

| C2-C3 | sp²-sp³ | Polarized towards the sp² carbon, but significantly affected by the inductive effect from C3. |

| C3-F | sp³-p | Highly polar covalent bond with significant electron density localized on the fluorine atom. |

| C3-C4 | sp³-sp³ | Polarized due to the strong inductive effect of the two fluorine atoms on C3. |

Conformational Analysis and Energetics via Quantum Mechanical Calculations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms arising from rotation around the C2-C3 single bond. Similar to its non-fluorinated analog, 1-butene (B85601), this rotation leads to several conformers with varying energies. researchgate.netyoutube.com Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (like Møller-Plesset perturbation theory, MP2), are employed to map the potential energy surface associated with this rotation. nih.gov

The primary conformers of 1-butene are the syn (or eclipsed) and gauche (or skew) forms. For this compound, the presence of two bulky and highly electronegative fluorine atoms in place of hydrogens on C3 drastically alters the energetic landscape. The calculations aim to identify the energy minima corresponding to stable conformers and the transition states that separate them.

Factors influencing the relative energies of the conformers include:

Steric Hindrance: Repulsive interactions between the vinyl group and the methyl group are replaced by more significant repulsions involving the larger fluorine atoms.

Electrostatic Interactions: Dipole-dipole interactions between the polar C-F bonds and the π-system of the double bond play a crucial role. Repulsive interactions between the lone pairs of the fluorine atoms and the π-electron cloud can destabilize certain conformations.

Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals and empty antibonding orbitals (e.g., σC-H → σ*C-F), which are highly dependent on the dihedral angle. nih.gov

Computational studies on similar fluorinated alkanes have shown that the gauche effect, which often favors a gauche arrangement of electronegative substituents, is a complex interplay of these factors. researchgate.net For this compound, calculations would predict the relative Gibbs free energies (ΔG) of the conformers to determine their populations at thermal equilibrium. nih.gov

Table: Comparison of Calculated Relative Energies for 1-Butene Conformers Note: This table is for the analogous, non-fluorinated 1-butene to illustrate the concept of conformational energetics. The energy values for this compound would be different due to the effects of fluorine substitution.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Syn (Eclipsed) | 0° | ~0.67 |

| Gauche (Skew) | ~120° | 0 |

| Anti (Eclipsed) | 180° | ~15.9 |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface (PES), researchers can identify the most favorable reaction mechanism, including the structures of intermediates and transition states. nih.gov

The process typically involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures on the PES.

Identifying Transition States (TS): A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path of a reaction. arxiv.org Algorithms are used to locate these unstable structures that connect reactants to products.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation energy barrier (Ea or ΔG‡), a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

For reactions of this compound, such as electrophilic additions or cycloadditions, DFT calculations can reveal whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). sciforum.net For instance, in a stepwise mechanism, the calculations would identify the structure and stability of any carbocation or other reactive intermediate formed. The presence of the electron-withdrawing CF2 group would significantly influence the stability of such intermediates and the corresponding transition state energies.

| Computational Step | Purpose | Information Obtained |

| Geometry Optimization | Find the most stable structures of all species. | Bond lengths, bond angles, and energies of reactants, products, and intermediates. |

| Frequency Calculation | Characterize stationary points and obtain thermodynamic data. | Confirmation of minima (no imaginary frequencies) or transition states (one imaginary frequency); Zero-point vibrational energy. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Geometry and energy of the transition state. |

| Intrinsic Reaction Coordinate (IRC) | Verify the connection between TS and reactants/products. | Confirmation of the reaction pathway. |

Prediction of Reactivity and Selectivity in this compound Chemistry

Theoretical calculations are highly effective in predicting the reactivity and selectivity of this compound in various chemical transformations. nih.gov Selectivity refers to the preference for a reaction to proceed in a particular direction when multiple outcomes are possible. study.com

Regioselectivity: This concerns where a reaction occurs. For example, in the addition of an unsymmetrical reagent (e.g., HCl) to the double bond, two different constitutional isomers can be formed. study.com The regioselectivity can be predicted by:

Analyzing Intermediate Stability: Calculating the relative energies of the possible carbocation intermediates. The electron-withdrawing CF2 group would strongly destabilize an adjacent carbocation at C2, suggesting that a carbocation at C1 would be less disfavored, potentially leading to anti-Markovnikov products.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of electrophilic or nucleophilic attack.

Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites within a molecule, offering a more quantitative prediction of regioselectivity. sciforum.net

Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. study.com For reactions that create new chiral centers, computational modeling can predict which diastereomer or enantiomer will be the major product. This is achieved by calculating the activation energies for the transition states leading to the different stereoisomeric products. researchgate.netlongdom.org The transition state with the lower energy will correspond to the kinetically favored product. Steric and electronic interactions within the transition state geometry determine this energy difference. For this compound, the bulky CF2 group would play a significant role in dictating the facial selectivity of attack on the double bond.

| Predictive Factor | Application to Selectivity | Relevance to this compound |

| Transition State Energies | The lowest energy TS corresponds to the major kinetic product. | Predicts both regioselectivity and stereoselectivity by comparing competing reaction pathways. rsc.org |

| Intermediate Stability | The most stable intermediate generally forms faster. | The stability of potential carbocations in electrophilic addition determines the regiochemical outcome. |

| HOMO/LUMO Analysis | Predicts reactivity based on orbital overlap and energy gaps. | The energy and localization of the π (HOMO) and π* (LUMO) orbitals of the double bond guide reactions. |

| Electrostatic Potential Maps | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The electron-withdrawing CF2 group modifies the electrostatic potential around the double bond. |

Strategic Applications of 3,3 Difluoro 1 Butene As a Synthetic Building Block

Precursor for Complex Fluorinated Organic Molecules

The presence of the difluoromethylene group in 3,3-difluoro-1-butene significantly influences the reactivity of the adjacent double bond, enabling a variety of transformations for the synthesis of complex organic structures. This section explores its utility in constructing both cyclic and acyclic fluorinated molecules.

Synthesis of Fluorinated Cyclic Compounds (e.g., Cyclopropanes, Cyclobutenes, Cyclopentenes)

The double bond in this compound serves as a handle for various cycloaddition reactions, providing access to a range of fluorinated carbocycles.

Fluorinated Cyclopropanes: The synthesis of gem-difluorocyclopropanes is a prominent application of gem-difluoroalkenes like this compound. These reactions typically proceed via the addition of a carbene or carbene equivalent across the double bond. While specific examples detailing the cyclopropanation of this compound are not extensively documented in readily available literature, the general reactivity of gem-difluoroalkenes in such transformations is well-established. For instance, biocatalytic strategies using engineered myoglobin-based catalysts have shown remarkable efficiency in the stereoselective cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereomeric and enantiomeric control.

Fluorinated Cyclobutenes: The construction of fluorinated cyclobutenes can be achieved through various synthetic strategies. While direct [2+2] cycloadditions involving this compound are plausible, alternative routes often involve the transformation of other fluorinated building blocks. For example, transition-metal-free ring expansion of gem-difluorinated cyclopropyl (B3062369) N-tosylhydrazons provides an efficient route to gem-difluorinated cyclobutenes.

Fluorinated Cyclopentenes: The synthesis of fluorinated cyclopentenes can be accomplished via [3+2] cycloaddition reactions. In this approach, a three-atom component reacts with the double bond of an alkene to form a five-membered ring. While the direct participation of this compound in such reactions to yield cyclopentenes is not extensively detailed, the broader class of gem-difluoroalkenes is known to undergo such transformations. For example, gem-difluorocyclopropenes have been utilized in [3+2] cycloaddition reactions with azomethine ylides to generate novel fluorinated bicyclic systems. nih.gov This reactivity highlights the potential for this compound to act as a dipolarophile in similar cycloadditions for the construction of fluorinated cyclopentane (B165970) and cyclopentene (B43876) derivatives.

Construction of Fluorinated Acyclic Systems with Stereocontrol

The stereocontrolled incorporation of fluorine into acyclic molecules is of significant interest in medicinal chemistry and materials science. The double bond in this compound provides a key reactive site for introducing stereocenters in a controlled manner. Methodologies such as directed hydrofluorination and other diastereoselective reactions can be envisioned for the stereoselective functionalization of this building block.

While specific, detailed studies focusing solely on this compound for the construction of complex acyclic systems with multiple stereocenters are limited in the reviewed literature, the principles of stereoselective reactions of fluoroalkenes are well-established. For instance, gold(I)-catalyzed hydrofluorination of alkynes bearing a directing group allows for the regio- and stereoselective synthesis of Z-vinyl fluorides. nih.gov Such strategies could potentially be adapted to reactions involving this compound to control the formation of new stereocenters in acyclic products. The development of diastereoselective reactions, such as catalytic, diastereoselective 1,2-difluorination of alkenes, further underscores the potential for achieving high levels of stereocontrol in the synthesis of acyclic fluorinated compounds. nih.gov

Role in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in pharmaceuticals and agrochemicals. This compound can serve as a valuable precursor for the synthesis of these compounds, primarily through cycloaddition reactions where the double bond acts as a dipolarophile or dienophile.

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the double bond of this compound) to form a five-membered ring. wikipedia.org This strategy provides a direct route to a variety of fluorinated heterocyclic systems, including pyrrolidines, isoxazolidines, and pyrazolidines, depending on the nature of the 1,3-dipole used. For example, the reaction of gem-difluorocyclopropenes with azomethine ylides has been shown to produce novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net This demonstrates the utility of the gem-difluoroalkene motif in participating in such cycloadditions to generate complex heterocyclic scaffolds.

Furthermore, the Diels-Alder reaction, a [4+2] cycloaddition, offers a pathway to six-membered heterocyclic rings. wikipedia.orgsigmaaldrich.com In a hetero-Diels-Alder reaction, either the diene or the dienophile contains a heteroatom. wikipedia.orgsigmaaldrich.com this compound can act as the dienophile, reacting with a heterodienophile to form fluorinated six-membered heterocycles like dihydropyrans or piperidines. The electronic nature of the gem-difluoro group can influence the reactivity and regioselectivity of these cycloadditions.

Monomer for Polymerization Research and Advanced Materials Precursors (Excluding Material Properties)

The vinyl group of this compound allows it to participate in polymerization reactions, leading to the formation of fluoropolymers. Research in this area focuses on understanding its polymerization behavior, both in forming homopolymers and in copolymerizing with other monomers to create functional materials with tailored structures.

Homopolymerization Studies of this compound

Specific research detailing the homopolymerization of this compound is not extensively covered in the readily available scientific literature. However, the polymerization of fluorinated alkenes is a well-established field. Generally, the polymerization of vinyl monomers can be initiated by radical, cationic, or coordination mechanisms. The presence of the two fluorine atoms on the allylic carbon in this compound would be expected to influence its reactivity and the mechanism of polymerization. For instance, studies on the radical polymerization of other fluorinated butenes, such as 4-bromo-3,3,4,4-tetrafluorobut-1-ene, have been conducted. Research on the polymerization of perfluoro(4-vinyloxy-1-butene) has also been reported, leading to amorphous perfluorinated homopolymers. researchgate.net These studies on analogous structures provide a basis for predicting the potential polymerization behavior of this compound.

Copolymerization with Other Olefins for Functional Fluoropolymers

The copolymerization of this compound with other olefinic monomers is a promising strategy for creating functional fluoropolymers with tunable properties. By incorporating this compound into a polymer chain, the unique properties of the gem-difluoroallyl group can be imparted to the resulting material.

While extensive research exists on the environmental fate of various organofluorine compounds, specific studies focusing on the atmospheric photochemistry, aquatic degradation, biotransformation, and soil fate of this compound are not found in the performed searches.

To provide a comprehensive and accurate article as per the user's instructions, data from experimental or modeling studies on this compound would be required. This would include, but is not limited to:

Atmospheric Photochemistry: Rate constants for reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃); identification and yields of reaction products; and calculated atmospheric lifetimes.

Abiotic Degradation in Aquatic Systems: Hydrolysis and photolysis rate constants and half-lives under various environmental conditions (e.g., pH, temperature, presence of photosensitizers).

Biotransformation Pathways: Studies on the microbial degradation of this compound by specific bacterial or fungal strains, identification of metabolic pathways and products, and determination of degradation rates.

Fate in Soil and Sediment Systems: Data on sorption coefficients (Koc), mobility, and persistence in different soil and sediment types.

Without such specific data, any generated content would be speculative and not meet the required standard of scientific accuracy and detail. General information on the transformation of fluoroalkenes would not adhere to the strict instructions of focusing solely on this compound.

Future Perspectives and Emerging Research Directions for 3,3 Difluoro 1 Butene

Development of Novel Catalytic Systems for Sustainable Transformations

A primary objective in modern chemistry is the development of sustainable and efficient catalytic methods. For transformations involving 3,3-difluoro-1-butene and related gem-difluoroalkenes, research is centered on transition metal catalysis, which enables selective C–F bond functionalization that is otherwise challenging due to the high bond dissociation energy. acs.orgnih.gov

Transition metal-catalyzed reactions of gem-difluoroalkenes often proceed through a key β-fluoride elimination step from a β-fluoroalkylmetal intermediate. nih.govnih.gov The formation of a strong metal-fluoride bond provides the thermodynamic driving force for this process, allowing for the selective transformation of a single C–F bond to yield valuable monofluorinated products. nih.govnih.gov A variety of transition metals, including palladium, copper, nickel, cobalt, rhodium, and manganese, have been successfully employed to catalyze these transformations. nih.govnih.govsigmaaldrich.com

Recent advances have focused on expanding the scope of these catalytic reactions to include:

Defluorinative Borylation and Silylation: Copper-based catalyst systems have been developed to promote the borylation of gem-difluoroalkenes, providing access to fluoroalkenylboranes, which are versatile intermediates in organic synthesis. nih.govacs.org

Alkylation and Alkenylation: Nickel and palladium catalysts have been effectively used for reductive coupling and cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex monofluorinated alkenes. nih.govnih.gov

Ortho-Directed C–H/C–F Functionalization: By employing directing groups, catalysts based on cobalt and manganese can achieve highly selective functionalization of a C–H bond in one reaction partner and a C–F bond in the gem-difluoroalkene, assembling complex molecules in a single step. nih.gov

Photocatalysis, particularly using visible light, is also emerging as a powerful and sustainable strategy. researchgate.netacs.org These methods can generate radical intermediates under mild conditions, enabling novel difunctionalization reactions of gem-difluoroalkenes. acs.orgrsc.org Metal-free photocatalytic systems are particularly attractive as they offer an environmentally benign approach to constructing complex heteroaryl difluoroethylamine scaffolds. rsc.org

| Catalyst Type | Transformation | Key Features | Resulting Product Class |

|---|---|---|---|

| Palladium (Pd) | Stereodivergent Cross-Coupling | Stereocontrol is achieved by switching between Pd(0) and Pd(II) catalytic cycles. acs.orgnih.gov | (E)- or (Z)-Monofluoroalkenes |

| Copper (Cu) | Defluorinative Borylation | Proceeds via β-fluoride elimination to form versatile borylated products. nih.gov | Fluoroalkenylboranes |

| Cobalt (Co) / Manganese (Mn) | Directed C–H/C–F Functionalization | Utilizes a directing group for high regioselectivity at room temperature. nih.gov | Substituted Monofluoroalkenes |

| Visible-Light Photocatalysis | Difunctionalization (e.g., Alkoxysulfonylation) | Metal-free, proceeds via radical intermediates under mild conditions. acs.orgrsc.org | α,α-Difluoromethyl Derivatives |

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, scalability, and reproducibility. researchgate.netsyrris.com These technologies are particularly well-suited for organofluorine chemistry, including reactions with this compound.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netmpg.de This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the high reactivity and potential hazards associated with some fluorination reactions. researchgate.net For the chemistry of gem-difluoroalkenes, flow synthesis enables:

Enhanced Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage. mpg.de

Improved Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactions. syrris.comsoci.org

Access to Novel Reaction Conditions: Flow reactors allow for operation at temperatures and pressures that are not easily accessible in standard batch equipment, potentially unlocking new reactivity. soci.org

Automated synthesis platforms combine flow modules with robotic systems and real-time analytical monitoring (e.g., HPLC-MS, NMR) to create "design-make-test-analyze" cycles. mpg.dechimia.ch Such platforms can autonomously perform multistep syntheses, optimize reaction conditions, and generate libraries of compounds for applications like drug discovery. syrris.comchimia.ch By integrating the chemistry of this compound into these automated systems, researchers can rapidly explore its synthetic potential, creating diverse arrays of fluorinated molecules with minimal manual intervention. syrris.com

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Precise Reaction Control | Superior heat and mass transfer allow for exact control of temperature, residence time, and stoichiometry. researchgate.net | Improves selectivity in C–F functionalization and minimizes side reactions. |

| Enhanced Safety | Small reactor volumes and in situ generation of reactive species reduce the risk of thermal runaways. mpg.de | Allows for the safe handling of highly reactive intermediates derived from the alkene. |

| Efficient Scalability | Production is increased by extending run time rather than increasing reactor volume, avoiding redevelopment. syrris.com | Facilitates the transition from laboratory-scale discovery to pilot-plant production of valuable derivatives. |

| Process Automation | Easily integrated with pumps, valves, and analytical tools for automated library synthesis and optimization. mpg.dechimia.ch | Enables rapid exploration of the chemical space accessible from this compound. |

Exploration of New Reactivity Modes and Unprecedented Bond Activations

While the chemistry of this compound is often dominated by reactions at the double bond or via β-fluoride elimination, a significant future direction is the exploration of new reactivity modes and the activation of otherwise inert bonds. nih.gov The selective cleavage and functionalization of a single C(sp³)–F bond in a trifluoromethyl group to generate a gem-difluoroalkene moiety is one such novel transformation. researchgate.net

Research into unprecedented bond activations involving gem-difluoroalkenes is an active area:

Radical-Mediated C–F Activation: Beyond traditional transition-metal catalysis, radical chemistry offers a powerful method for C–F bond activation. rsc.org Visible-light photoredox catalysis can initiate these processes under mild conditions, leading to monofluoroalkenyl radicals that can participate in various cross-coupling reactions. researchgate.netrsc.org

Divergent Transformations of Metallacycle Intermediates: The reaction of vinylidene equivalents (which can be conceptually related to the reactive end of gem-difluoroalkenes) with alkynes in the presence of a cobalt catalyst can generate a cobaltacyclobutene intermediate. acs.orgacs.org This intermediate serves as a branching point for divergent synthetic pathways. Depending on the subsequent reaction partner, it can be transformed into either trans-1,3-dienoid products or complex cyclic polyenes, showcasing the potential for creating diverse molecular scaffolds from a single starting point. acs.org

Fluorine-Retentive Processes: In contrast to the more common reactions that proceed with the loss of a fluorine atom, there is a growing interest in developing transition metal-catalyzed reactions that are "fluorine-retentive." nih.govnih.gov These transformations would install new functional groups while preserving the difluoromethylene unit, leading to products like α,α-difluoromethyl-substituted compounds, which are highly valuable in medicinal chemistry. nih.govacs.org

The development of these new reactivity modes will expand the synthetic utility of this compound beyond its current applications, enabling the construction of previously inaccessible fluorinated molecules.

Challenges and Opportunities in the Field of Highly Fluorinated Small Molecules

The field of highly fluorinated small molecules, including building blocks like this compound, is rich with both challenges and opportunities. The unique properties imparted by fluorine make these compounds highly sought after, yet their synthesis and manipulation require specialized methods. nih.gov

Challenges:

Selective C–F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. acs.orgnih.gov Developing catalytic systems that can controllably activate one C–F bond in the presence of others, or in preference to C–H bonds, remains a key hurdle.

Stereocontrol: In functionalization reactions that create new stereocenters, achieving high levels of stereocontrol is often difficult. For gem-difluoroalkenes, developing methods that can divergently produce either E or Z isomers from the same starting material is a major goal. acs.orgnih.gov

Availability of Starting Materials: While some fluorinated building blocks are commercially available, the synthesis of more complex or highly functionalized starting materials can be costly and low-yielding.

Opportunities:

Medicinal Chemistry and Agrochemicals: The difluoromethylene (CF₂) group is a valuable bioisostere for carbonyls, ethers, and other functional groups. nih.govnih.gov Its incorporation into biologically active molecules can enhance metabolic stability, binding affinity, and lipophilicity. This presents a vast opportunity for using this compound derivatives in the development of new drugs and crop protection agents. nih.govnih.gov

Development of Novel Synthetic Methods: The challenges associated with C–F bond activation drive the invention of new catalytic systems and reaction concepts. nih.govrsc.org The exploration of photocatalysis, electrochemistry, and biocatalysis for fluorinated compounds is a rapidly growing area with immense potential. researchgate.netnih.gov

Materials Science: The unique electronic properties of fluorinated compounds make them suitable for applications in materials science, including polymers, liquid crystals, and organic electronics. Gem-difluoroalkenes can serve as monomers or key intermediates for the synthesis of advanced materials. nih.gov

Addressing the existing challenges through continued innovation will unlock the full potential of this compound and other fluorinated small molecules, paving the way for future discoveries across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Difluoro-1-butene in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves halogenation followed by elimination. For example, starting from 3,3-difluoro-1-bromobutane, a dehydrohalogenation reaction using a strong base (e.g., KOH in ethanol) under controlled heating (60–80°C) can yield the target alkene. Fluorination agents like DAST (diethylaminosulfur trifluoride) may also be employed to introduce fluorine atoms into precursor alkenes. Reaction progress should be monitored via gas chromatography (GC) with flame ionization detection (FID) to ensure purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : NMR is critical for identifying fluorine environments. The geminal difluoro group will exhibit a singlet due to equivalent nuclei, while NMR will show splitting patterns from vicinal protons.

- IR Spectroscopy : Stretching vibrations for C-F bonds appear between 1000–1200 cm.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (expected m/z: 106.04 for CHF).

Solvent selection (e.g., CDCl) must avoid proton exchange interference in NMR analysis .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the alkene, enhancing its reactivity as a dienophile. To evaluate this, conduct comparative kinetic studies using non-fluorinated analogs (e.g., 1-butene) under identical conditions (solvent, temperature). Monitor reaction rates via NMR or HPLC. Computational studies (DFT calculations) can quantify the electron-deficient nature of the double bond by analyzing LUMO energy levels .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from unexpected regioisomerism or solvent effects. For example, in NMR, solvent polarity can shift fluorine chemical shifts by 1–2 ppm. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.